molecular formula C12H16O4 B14016192 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone CAS No. 6342-86-5

1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone

Cat. No.: B14016192
CAS No.: 6342-86-5
M. Wt: 224.25 g/mol
InChI Key: XRHVEAYKYLGKOD-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C12H16O4 It is a derivative of acetophenone, characterized by the presence of two ethoxy groups and one hydroxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the ethylation of 3,4-dihydroxyacetophenone using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(3,4-Diethoxy-2-oxophenyl)ethanone.

    Reduction: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress modulation and inhibition of microbial growth.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxy and methoxy group in different positions on the benzene ring.

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Features hydroxy and methoxy groups in different positions.

Uniqueness: 1-(3,4-Diethoxy-2-hydroxyphenyl)ethanone is unique due to the presence of both ethoxy and hydroxy groups, which can influence its reactivity and interactions in various chemical and biological contexts. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

6342-86-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(3,4-diethoxy-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O4/c1-4-15-10-7-6-9(8(3)13)11(14)12(10)16-5-2/h6-7,14H,4-5H2,1-3H3

InChI Key

XRHVEAYKYLGKOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)O)OCC

Origin of Product

United States

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